

Protocol: TRAP-5 (SFLLR) as a Positive Control in Platelet Aggregometry

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Compound of Interest

Compound Name: TRAP-5 amide Trifluoroacetate

Cat. No.: B12044051

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Abstract & Core Rationale

Thrombin Receptor Activating Peptide-5 (TRAP-5, sequence: SFLLR) represents the minimum active peptide sequence capable of activating the Protease-Activated Receptor-1 (PAR-1) on human platelets. Unlike Thrombin, which cleaves fibrinogen to form a fibrin clot, TRAP-5 selectively activates platelets without inducing plasma coagulation.

This distinction makes TRAP-5 an ideal positive control in Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry (WBA). It isolates the platelet's contractile and aggregatory machinery from the coagulation cascade, serving as a "viability check" for platelets, particularly in samples treated with antiplatelet agents (e.g., Aspirin, Clopidogrel) where ADP or Arachidonic Acid responses may be blunted.

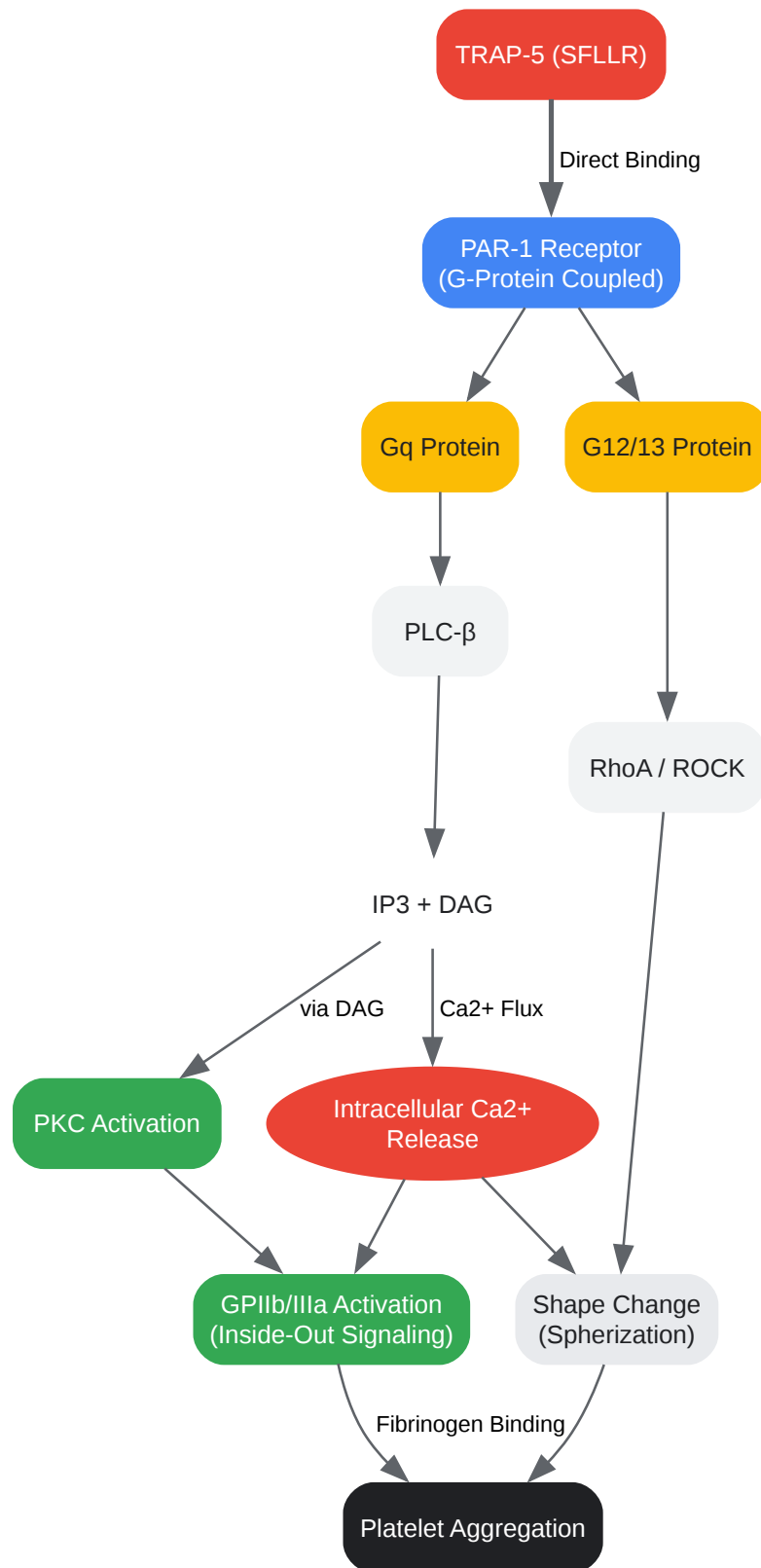
Mechanism of Action: The "Tethered Ligand" Mimicry

To use TRAP-5 effectively, one must understand why it works. Thrombin normally activates PAR-1 by cleaving the N-terminal exodomain, exposing a new N-terminus (SFLLRN..) which acts as a "tethered ligand" that binds to the receptor's body.^{[1][2]}

TRAP-5 (SFLLR) is a synthetic peptide that mimics this tethered ligand. It binds directly to the ligand-binding pocket of PAR-1, bypassing the enzymatic cleavage step.

Signaling Pathway Visualization

The following diagram illustrates the PAR-1 activation cascade induced by TRAP-5, leading to GPIIb/IIIa activation and aggregation.



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Figure 1: TRAP-5 activates PAR-1, triggering Gq and G12/13 pathways.[2][3][4][5][6] This results in calcium mobilization and RhoA-mediated shape change, culminating in GPIIb/IIIa activation independent of Thrombin generation.

Materials & Reagent Preparation

Reagent Specifics

- Peptide: TRAP-5 (Sequence: Ser-Phe-Leu-Leu-Arg).[5]
 - Note: TRAP-6 (SFLLRN) is also common. TRAP-5 is the minimum active sequence. Ensure you are using the correct variant for your specific SOP, though functional results are nearly identical.
- Molecular Weight: ~634.8 g/mol .
- Solvent: Sterile distilled water or physiological saline.

Stock Solution Protocol

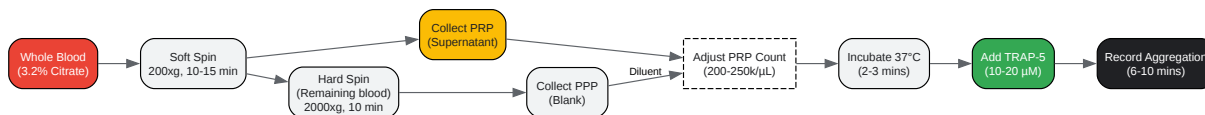
TRAP-5 is less stable than small molecules like ADP. Proper handling is critical.

- Reconstitution: Dissolve lyophilized TRAP-5 to a stock concentration of 1 mM (1000 µM).
 - Calculation: If vial contains 1 mg TRAP-5:
- Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
- Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

Experimental Protocol: Light Transmission Aggregometry (LTA)

System: Chrono-log, Helena, or equivalent optical aggregometer. Sample: Platelet Rich Plasma (PRP).[7][8]

Workflow Diagram



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Figure 2: Step-by-step workflow for preparing and testing PRP with TRAP-5.

Step-by-Step Procedure

- Blood Collection: Draw blood into 3.2% Sodium Citrate (Blue top). Invert gently 3-4 times.
 - Crucial: Process within 4 hours of collection. PAR-1 function degrades over time.
- PRP Preparation: Centrifuge at 200 x g for 10-15 minutes (no brake). Collect the cloudy supernatant (PRP).
- PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 minutes. Collect clear supernatant (Platelet Poor Plasma) to set the 100% aggregation baseline.
- Baseline Setup:
 - Place PPP cuvette in the reference well (set 100% light transmission).
 - Place PRP cuvette in the test well (set 0% light transmission).
 - Add stir bar and incubate at 37°C for 2 minutes.
- Agonist Addition:
 - Pipette TRAP-5 stock to achieve a final concentration of 10 μM or 20 μM.
 - Example: For 450 μL PRP, add 4.5 μL of 1 mM TRAP-5 stock (Final = ~10 μM).
- Measurement: Record tracing for at least 6 minutes.

Data Analysis & Interpretation

Expected Traces

TRAP-5 is a strong agonist. Unlike ADP (which often shows a biphasic wave) or Collagen (which has a lag phase), TRAP-5 typically induces:

- **Immediate Shape Change:** A slight decrease in light transmission (dip) as platelets turn spherical.
- **Rapid Primary Wave:** Steep slope indicating robust aggregation.
- **Sustained Plateau:** High maximal aggregation (>70-80%) that rarely disaggregates.

Comparative Agonist Profile (Table)

Feature	TRAP-5 (SFLLR)	ADP (Adenosine Diphosphate)	Thrombin
Receptor	PAR-1	P2Y1, P2Y12	PAR-1, PAR-4, GPIIb
Potency	Strong	Weak/Moderate	Very Strong
Clot Formation	No (Aggregation only)	No	Yes (Fibrin clot)
Lag Phase	Minimal	Minimal	Minimal
Reversibility	Irreversible (at high dose)	Reversible (at low dose)	Irreversible
Clinical Use	Positive Control / PAR-1 Check	P2Y12 Inhibitor Monitoring	Coagulation Studies

Troubleshooting & Validation

- **Low Response (<50%):**
 - **Desensitization:** PAR-1 internalizes rapidly. If the sample was agitated significantly during transport, platelets may be desensitized.
 - **Peptide Degradation:**[\[9\]](#) Check the age of the TRAP-5 aliquot.

- Patient Pathology: Glanzmann's Thrombasthenia (GPIIb/IIIa defect) or severe PAR-1 antagonism (e.g., Vorapaxar therapy).
- No Shape Change: Indicates potential cytoskeleton defect or failure of the G12/13 pathway, though rare.

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